Product packaging for 4-Bromo-6,7-difluoro-1H-indazole(Cat. No.:)

4-Bromo-6,7-difluoro-1H-indazole

Cat. No.: B8244947
M. Wt: 233.01 g/mol
InChI Key: MARLLKXYZHPZPL-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Synthetic and Medicinal Chemistry Research

Indazole and its derivatives are of immense interest to synthetic and medicinal chemists due to their wide spectrum of biological activities. labsolu.cachemicalbook.comnih.gov This versatile scaffold is a key component in numerous compounds that have progressed through clinical trials and are available as marketed drugs. chemdad.comed.ac.uk The structural rigidity of the indazole nucleus, combined with its capacity for diverse substitutions, allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. labsolu.ca

The indazole framework is found in drugs with applications including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial agents. chemicalbook.comed.ac.ukresearchgate.net For instance, pazopanib (B1684535) is a tyrosine kinase inhibitor used in cancer therapy, and bendazac (B1667983) is an anti-inflammatory agent. chemicalbook.com The ability of the indazole ring to act as a bioisostere for other aromatic systems, such as indole (B1671886), further broadens its utility in drug design. nih.gov The development of novel synthetic methodologies to construct and functionalize the indazole ring remains an active area of research, continually expanding its applications. chemicalbook.comnih.gov

Rationale for Fluorination and Bromination in Indazole Derivatives for Research Applications

The introduction of halogen atoms, specifically fluorine and bromine, onto the indazole scaffold is a deliberate strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. ias.ac.in

Fluorination is a widely used tactic in medicinal chemistry. ias.ac.in The small size of the fluorine atom means it can be introduced without causing significant steric hindrance. ias.ac.in Its high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of a drug candidate. nih.govsigmaaldrich.com In many cases, the incorporation of fluorine leads to increased binding affinity and selectivity for the target protein. ias.ac.innih.gov

Overview of 4-Bromo-6,7-difluoro-1H-indazole within the Context of Functionalized Heterocycles

This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in synthetic chemistry. Its structure combines the privileged indazole core with the strategic placement of three halogen atoms. This specific arrangement of substituents makes it a prime candidate for use as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The difluorination at the 6- and 7-positions is expected to significantly influence the electronic properties of the benzene (B151609) portion of the indazole ring, while the bromine atom at the 4-position provides a reactive site for further chemical modification. While specific research focusing solely on the biological activity of this compound is not widely published, its utility is evident from its role as a precursor. Halogenated indazoles are frequently used in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. ucsf.edu For example, similar bromo-substituted indazoles are key intermediates in the synthesis of inhibitors for kinases like Akt. ias.ac.innih.gov The strategic placement of the bromo and fluoro groups on this indazole derivative makes it an exemplary model of a functionalized heterocycle designed for advanced chemical synthesis.

Below are the known physicochemical properties of this compound.

PropertyValue
CAS Number 2599290-42-1
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol
Purity Typically ≥97%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF2N2 B8244947 4-Bromo-6,7-difluoro-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6,7-difluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARLLKXYZHPZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Br)C=NN2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of the 4 Bromo 6,7 Difluoro 1h Indazole Core

Electrophilic Aromatic Substitution Reactions of the Indazole Nucleus

The indazole ring system is susceptible to electrophilic aromatic substitution, although the presence of the strongly electron-withdrawing fluorine atoms at the C6 and C7 positions significantly deactivates the benzene (B151609) portion of the molecule towards electrophilic attack. wikipedia.orglibretexts.org Consequently, harsher reaction conditions are generally required compared to unsubstituted indazole.

Electrophilic halogenation, such as bromination or chlorination, is a common transformation for indazoles. rsc.orgresearchgate.net For the 4-bromo-6,7-difluoro-1H-indazole core, further halogenation would likely occur at the C3 or C5 position. The directing effects of the existing substituents play a crucial role in determining the regioselectivity. The pyrazole (B372694) ring is generally more reactive towards electrophiles than the deactivated benzene ring. Within the benzene ring, the C5 position is the most likely site for substitution, influenced by the ortho, para-directing effect of the bromine atom at C4, though this is counteracted by the deactivating fluorine atoms. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for such halogenations. rsc.orgresearchgate.net

Nitration of the indazole ring can also be achieved, typically using a mixture of nitric acid and sulfuric acid. For the this compound, nitration is expected to be challenging due to the deactivating nature of the fluoro substituents. When successful, the nitro group would likely be introduced at the C5 or C3 position. chim.it

Nucleophilic Substitution Reactions Involving Halogen Moieties

The bromine atom at the C4 position of this compound is a key handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. While direct nucleophilic aromatic substitution can be challenging, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. wikipedia.orglibretexts.org This reaction allows for the formation of C-N bonds by coupling the bromo-indazole with primary or secondary amines, amides, or N-heterocycles. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and depends on the nature of the amine coupling partner. libretexts.orgresearchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, and BrettPhos are often employed to facilitate the reaction. youtube.com

The fluorine atoms at C6 and C7 are generally much less reactive towards nucleophilic displacement than the bromine atom at C4. Nucleophilic aromatic substitution of aryl fluorides typically requires harsh conditions and strongly activated substrates, which is not the case for the C6 and C7 positions in this indazole system.

Metalation and Organometallic Coupling Reactions (e.g., Suzuki-Miyaura)

The C4-bromo functionality is an excellent substrate for a variety of metal-catalyzed organometallic coupling reactions, with the Suzuki-Miyaura cross-coupling being one of the most widely used. chim.itnih.gov This reaction provides a powerful method for forming new carbon-carbon bonds by coupling the this compound with a range of organoboron reagents, such as boronic acids or boronic esters.

The Suzuki-Miyaura reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. A variety of catalysts, bases, and solvent systems have been developed to effect this transformation on bromo-indazoles, often with high efficiency. chim.it

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
CatalystBaseSolventBoronic Acid/EsterYieldReference
PdCl2(dppf)K2CO31,4-Dioxane/WaterArylboronic acidsGood to excellent chim.it
Pd(PPh3)4Cs2CO31,4-Dioxane/EtOH/H2OArylboronic acidsGood nih.gov
Pd2(dba)3/XantphosCs2CO3DioxaneArylboronic acidsModerate to good youtube.com

Oxidation and Reduction Pathways of the Indazole Ring System

The indazole ring system can undergo both oxidation and reduction reactions, although the specific pathways for this compound are not extensively documented. Oxidation of indazoles can lead to various products, including N-oxides, or result in ring-opening. The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of indazole-N-oxides. researchgate.net Green oxidation methods using oxone and a halide source have also been reported for the oxidation of indoles, a related heterocyclic system. researchgate.netresearchgate.net

Reduction of the indazole ring is also possible. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, can reduce the pyrazole ring under certain conditions. However, a significant challenge in the reduction of halogenated heterocycles is the potential for dehalogenation. nih.govreddit.com Selective reduction of other functional groups appended to the ring, such as a nitro group, can be achieved while preserving the halogen substituents. For instance, the reduction of halogenated nitroarenes to the corresponding anilines can be accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C under controlled conditions. nih.gov This suggests that a hypothetical 4-bromo-6,7-difluoro-5-nitro-1H-indazole could be selectively reduced to the corresponding 5-amino derivative.

Cycloaddition Reactions and Their Synthetic Utility

While the most common cycloaddition reactions involving indazoles are those that form the indazole ring itself, such as [3+2] cycloadditions of diazo compounds with arynes, the indazole nucleus can also participate in cycloaddition reactions as a reactant. acs.orgacs.orgresearchgate.net The aromatic nature of the indazole ring means that it is not a typical diene or dienophile for Diels-Alder reactions. wikipedia.org However, under certain conditions, the pyrazole portion of the indazole can exhibit reactivity in cycloaddition processes.

More relevant are 1,3-dipolar cycloadditions, where the indazole ring system can react with various 1,3-dipoles. acs.orgwikipedia.orgijrpc.com For instance, the reaction of an indazole with a nitrile imine, generated in situ, can lead to the formation of more complex fused heterocyclic systems. The electronic nature of the indazole, influenced by the bromo and fluoro substituents, will affect its reactivity in such transformations. The electron-deficient nature of the this compound core might make it a more reactive partner in cycloadditions with electron-rich dipoles. There are also examples of intramolecular Diels-Alder reactions of substituted imidazoles and thiazoles, suggesting that with appropriate tethering of a diene or dienophile, the indazole core could undergo similar intramolecular cyclizations. rug.nlresearchgate.net

Derivatization at the N1 and N2 Positions of the Indazole Ring

The N-H protons of the indazole ring are acidic and can be readily removed by a base, allowing for derivatization at either the N1 or N2 position. The regioselectivity of N-functionalization is a critical aspect of indazole chemistry and is influenced by several factors, including the substitution pattern on the indazole ring, the nature of the electrophile, the base employed, and the solvent.

Generally, N1-substituted indazoles are thermodynamically more stable than their N2-substituted counterparts. However, kinetic control can often favor the formation of the N2 product. For this compound, the electronic and steric effects of the substituents will play a significant role in directing N-alkylation or N-arylation. The fluorine atom at the C7 position can exert a significant steric hindrance, potentially favoring substitution at the N1 position. Conversely, the electronic influence of the substituents can alter the nucleophilicity of the two nitrogen atoms.

A variety of conditions have been developed to achieve regioselective N-functionalization of indazoles. For example, N1-alkylation is often favored when using sodium hydride as a base in tetrahydrofuran. rsc.org In contrast, N2-alkylation can sometimes be achieved under different conditions, for instance, with specific catalyst systems. ijrpc.com Copper-catalyzed N-arylation has also been reported for the synthesis of N-phenyl and N-thiazolyl indazoles. beilstein-journals.org

Table 2: Factors Influencing Regioselectivity of Indazole N-Functionalization
FactorFavors N1-SubstitutionFavors N2-SubstitutionReference
Base/Solvent SystemNaH in THFCs2CO3 in DMF (can be substrate dependent) rsc.org
SubstituentsElectron-donating groups at C3Electron-withdrawing groups at C7 (e.g., NO2, CO2Me) rsc.org
Reaction TypeThermodynamic controlKinetic control rsc.org
Catalyst System-Specific Pd or Cu catalysts can promote N2-selectivity ijrpc.combeilstein-journals.org

Spectroscopic and Structural Characterization for Mechanistic and Tautomeric Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-Bromo-6,7-difluoro-1H-indazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR studies offers a detailed map of its atomic connectivity and the electronic effects of its substituents.

The ¹H NMR spectrum is crucial for identifying the proton environments within the molecule and for analyzing the tautomeric equilibrium between the 1H- and 2H- forms of the indazole ring. In the 1H-indazole tautomer, a proton is attached to the N1 nitrogen, while in the 2H-tautomer, it is attached to the N2 nitrogen. The position of the N-H proton significantly influences the chemical shifts of the other protons in the ring system. nih.govipb.pt

For this compound, the spectrum is expected to show signals for the N-H proton and the aromatic protons. The N-H proton typically appears as a broad signal at a high chemical shift (δ > 10 ppm), the exact position of which can be solvent-dependent. The C3-H proton is anticipated to be a singlet, while the C5-H proton would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

The tautomeric state can often be inferred from the chemical shifts of the ring protons. In N-unsubstituted indazoles, the 1H-tautomer is generally more stable. nih.gov The specific chemical shifts for the protons in this compound can be predicted based on data from similarly substituted indazoles. researchgate.netrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N1-H> 12.0br s-
C3-H~8.2s-
C5-H~7.3tJ(H,F) ≈ 8-10

This is a predictive table based on analogous compounds.

In general, carbons bonded to fluorine will exhibit large C-F coupling constants. The chemical shifts of the carbon atoms in the benzene (B151609) portion of the indazole ring will be influenced by the electron-withdrawing effects of the fluorine atoms and the bromine atom. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C3~135-
C3a~120d, J ≈ 5-10
C4~100d, J ≈ 20-25
C5~110t, J ≈ 5
C6~150d, J ≈ 250
C7~145d, J ≈ 245
C7a~140d, J ≈ 10-15

This is a predictive table based on analogous compounds.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in the molecule. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C6 and C7 positions. The chemical shifts and coupling patterns of these signals would definitively confirm their positions and provide insight into the electronic environment of the benzene ring. The coupling between the two fluorine atoms (F-F coupling) and coupling to the C5-H proton (H-F coupling) would be observable.

Nitrogen NMR, particularly ¹⁵N NMR, is a powerful tool for directly investigating the nitrogen atoms and resolving tautomeric ambiguities. nih.govresearchgate.net The chemical shifts of the "pyrrole-type" nitrogen (N1 in the 1H-tautomer) and the "pyridine-type" nitrogen (N2) are distinctly different. In N-substituted azoles, the "pyrrole" nitrogen is significantly more shielded than the "pyridine" nitrogen. researchgate.net This difference allows for unambiguous assignment of the tautomeric form in solution and in the solid state. For this compound, the ¹⁵N NMR spectrum would be expected to show two signals corresponding to the two nitrogen atoms of the indazole ring, and their chemical shifts would confirm the predominant 1H-tautomer in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃BrF₂N₂), the experimentally determined monoisotopic mass should closely match the theoretical value of 231.9448 g/mol . nih.gov The isotopic pattern observed for the molecular ion peak would also be characteristic of a molecule containing one bromine atom.

The fragmentation analysis in mass spectrometry would likely show initial loss of small, stable molecules. Common fragmentation pathways for indazoles can involve the loss of N₂ or HCN. The presence of the halogen substituents would also influence the fragmentation pattern.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would confirm the planarity of the indazole ring system and the precise locations of the bromo and difluoro substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of bands corresponding to the vibrations of its constituent bonds.

The most prominent vibrations include the N-H stretching of the pyrazole (B372694) ring, the C-H stretching of the aromatic system, and the C=C and C=N stretching vibrations of the bicyclic ring. The presence of carbon-fluorine and carbon-bromine bonds will also give rise to characteristic stretching vibrations, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3400-3000Medium-BroadIndicative of the N-H bond in the pyrazole ring. The broadness can be attributed to hydrogen bonding in the solid state.
C-H Stretch (Aromatic)3100-3000Medium-WeakCorresponds to the stretching of the C-H bond on the benzene ring.
C=C and C=N Stretch1650-1450Medium-StrongA series of bands representing the stretching vibrations within the aromatic bicyclic system.
C-F Stretch1250-1000StrongThe presence of two fluorine atoms would likely result in strong absorption bands in this region.
C-Br Stretch700-500Medium-StrongCharacteristic stretching vibration for the carbon-bromine bond.

This table is generated based on typical IR absorption regions for the specified functional groups and by comparison with spectra of similar compounds.

Spectroscopic Techniques for Investigating Tautomeric Equilibria (e.g., 1H- and 2H-indazole stability)

A key structural feature of indazole and its derivatives is annular tautomerism, where the proton on the nitrogen atom can reside on either N1 or N2 of the pyrazole ring, leading to the 1H- and 2H-indazole tautomers, respectively. The relative stability of these tautomers is influenced by the nature and position of substituents on the ring system, as well as the solvent. imist.ma Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. imist.ma

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying this tautomeric equilibrium. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and particularly ¹⁵N nuclei, the predominant tautomer in a given environment can be identified.

For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to influence the electron density distribution in the heterocyclic system and, consequently, the tautomeric preference. Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations, are often employed to predict the NMR parameters for different tautomers, which can then be compared with experimental data. nih.govacs.org

Detailed NMR studies on the closely related compound, 6,7-difluoro-3-methyl-1H-indazole, provide valuable insights into the expected spectroscopic signatures. researchgate.net The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. For instance, in N1-substituted indazoles, the H-7 proton is typically more shielded compared to its chemical shift in the corresponding N2-substituted isomer.

Predicted ¹H and ¹³C NMR Chemical Shifts for the 1H- and 2H-Tautomers of this compound

Atom Predicted ¹H Chemical Shift (ppm) - 1H-Tautomer Predicted ¹H Chemical Shift (ppm) - 2H-Tautomer Predicted ¹³C Chemical Shift (ppm) - 1H-Tautomer Predicted ¹³C Chemical Shift (ppm) - 2H-Tautomer
H-3~8.2~8.0~135~145
H-5~7.5~7.3~115~112
N-H~13.5~11.0--
C-3--~135~145
C-3a--~120~118
C-4--~100 (due to Br)~102 (due to Br)
C-5--~115~112
C-6--~148 (due to F)~150 (due to F)
C-7--~145 (due to F)~147 (due to F)
C-7a--~140~142

This table presents estimated chemical shift values based on data from analogous substituted indazoles and established substituent effects. Actual experimental values may vary.

¹⁵N NMR spectroscopy offers a more direct probe of tautomerism, as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding. In the 1H-tautomer, the protonated nitrogen (N1) will have a distinctly different chemical shift compared to the unprotonated nitrogen (N2). The observation of two separate ¹⁵N signals and their comparison with predicted values for each tautomer can provide conclusive evidence for the predominant form in solution.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6,7 Difluoro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons within the molecule (electronic structure).

For 4-Bromo-6,7-difluoro-1H-indazole, calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). These calculations can predict key geometric parameters, such as bond lengths and angles. The presence of the bromine and two fluorine atoms on the benzene (B151609) ring significantly influences the electronic distribution and geometry of the indazole core. The electron-withdrawing nature of these halogens would likely shorten the adjacent carbon-carbon bonds and affect the planarity of the bicyclic system.

Furthermore, quantum chemical calculations can determine the molecule's dipole moment and molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic attack. For this compound, the regions around the fluorine and bromine atoms are expected to be electron-rich, while the hydrogen on the pyrazole (B372694) nitrogen would be electron-poor.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a versatile tool for investigating the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for the prediction of reaction pathways and the understanding of reaction mechanisms at a molecular level.

For instance, the N-alkylation or N-arylation of the indazole ring is a common synthetic modification. DFT studies can model the reaction of this compound with an alkyl or aryl halide to determine the relative energies of the transition states leading to substitution at the N1 versus the N2 position of the pyrazole ring. Such studies often reveal the thermodynamic and kinetic factors that govern the regioselectivity of the reaction.

Moreover, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing halogen substituents are expected to lower the energies of both the HOMO and LUMO, potentially influencing its reactivity in various chemical transformations.

Prediction of Chemical Reactivity and Regioselectivity

The prediction of chemical reactivity and regioselectivity is a key application of computational chemistry. By analyzing the electronic properties derived from quantum chemical calculations, one can anticipate how a molecule will behave in a chemical reaction.

The HOMO and LUMO are central to this analysis. The HOMO indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO points to regions that are most likely to accept electrons (electrophilic sites). For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively.

Fukui functions, another concept derived from DFT, can provide a more quantitative measure of the reactivity at different atomic sites. These functions help in predicting the regioselectivity of reactions such as electrophilic substitution, nucleophilic substitution, and radical attack. For example, in a Suzuki coupling reaction, these calculations could predict whether a palladium catalyst is more likely to insert into the C-Br bond.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

The indazole scaffold is a common feature in many kinase inhibitors. biotech-asia.orgresearchgate.net Therefore, this compound could be docked into the active sites of various kinases to assess its potential as an inhibitor. The docking process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, desolvation energy, and conformational strain. A lower binding energy generally indicates a more favorable interaction.

A hypothetical docking study of this compound against a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could yield results like those presented in the table below. The binding energy and the specific amino acid residues involved in hydrogen bonding and other interactions would be key outputs. biotech-asia.org

Hypothetical Docking Results for this compound with a Protein Kinase
ParameterValue/Description
Target ProteinVEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Binding Energy (kcal/mol)-7.5
Key Hydrogen Bond InteractionsAsp1046, Cys919
Key Hydrophobic InteractionsVal848, Leu840, Phe1047
Predicted Inhibition Constant (Ki)Micromolar range

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

Starting with the this compound scaffold, a library of virtual derivatives could be created by adding various substituents at different positions. If a set of these derivatives shows promising activity against a particular target, a pharmacophore model can be generated. This model serves as a 3D query to search large compound databases for other structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. researchgate.net

In Silico Assessment of Bioavailability-Related Parameters (e.g., LogP, metabolic sites) for Research Context

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties. ri.se

For this compound, various computational tools can predict key bioavailability-related parameters. Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule based on properties like molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. researchgate.net Predictions for a closely related compound, 5-Bromo-4-fluoro-1H-indazole, are available in public databases and provide a good estimate for the title compound. nih.gov

Predicted Bioavailability-Related Parameters for a Bromo-Fluoro-Indazole Derivative
ParameterPredicted ValueSignificance
Molecular Weight~230 g/molComplies with Lipinski's Rule (<500)
XLogP3~2.3Indicates good lipophilicity for membrane permeability (Lipinski's Rule: LogP < 5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (<10)
Predicted Metabolic SitesAromatic ring and pyrazole nitrogenIndicates potential sites for Phase I metabolism by Cytochrome P450 enzymes

These in silico predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification.

Applications of 4 Bromo 6,7 Difluoro 1h Indazole As a Building Block in Complex Chemical Synthesis

Role as an Intermediate in the Synthesis of Advanced Heterocyclic Systems

The strategic placement of a bromine atom at the 4-position of the 6,7-difluoro-1H-indazole core renders it an ideal substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a key intermediate in the elaboration of more complex heterocyclic structures. Notably, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are commonly employed to introduce new carbon-carbon and carbon-nitrogen bonds at the C4 position.

Furthermore, the indazole nitrogen atoms provide additional sites for functionalization, enabling the construction of fused heterocyclic systems. N-alkylation or N-arylation reactions can be selectively performed, often in conjunction with the aforementioned cross-coupling reactions, to generate a diverse library of compounds with potential therapeutic applications.

Utilization in Multicomponent Reactions

While specific examples of 4-Bromo-6,7-difluoro-1H-indazole in multicomponent reactions (MCRs) are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential as a valuable component in such transformations. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

The presence of the N-H bond of the indazole ring, coupled with the electrophilic nature of the C-Br bond, opens up possibilities for its inclusion in Ugi or Passerini-type reactions, following appropriate functional group manipulation. For example, the N-H group could potentially react with an aldehyde and an isocyanide, while the bromo-substituted ring could be involved in a subsequent or concurrent transformation, leading to the rapid assembly of highly complex and diverse molecular scaffolds. The development of novel MCRs incorporating this building block remains an active area of research.

Precursor in the Development of Catalytic Ligands and Metal Complexes

The indazole motif is a well-established ligand in coordination chemistry, capable of binding to a variety of metal centers through its nitrogen atoms. The specific substitution pattern of this compound makes it an intriguing precursor for the design of novel catalytic ligands.

Investigation of Biological Activity and Molecular Interaction Mechanisms of Indazole Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a substituted indazole, relates to its biological activity. These studies are crucial for optimizing lead compounds in drug discovery.

For indazole derivatives, SAR studies have revealed several key insights:

Substitutions at C3, C4, C5, C6, and N1 positions are critical for modulating activity and selectivity. For instance, in the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position were more potent. Small groups were generally preferred at the C5, C6, or C7 positions, with C6 analogues being the most favorable.

The N1 substituent significantly influences the pharmacokinetic properties. In the same study on CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group were identified as the most potent. However, strongly basic amino groups led to low oral absorption, whereas less basic analogues like morpholines showed better absorption but also higher clearance.

For inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), the presence and substitution pattern of a furan (B31954) moiety on the indazole skeleton were found to be crucial for high inhibitory activity.

In the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, SAR analysis indicated that the 1H-indazole scaffold is essential. The substituent groups at both the 4- and 6-positions significantly affect the inhibitory activity. chemenu.com

These examples underscore the importance of systematic structural modifications to fine-tune the biological and pharmacological properties of indazole derivatives.

Enzyme Inhibition Studies

Indazole derivatives have been extensively evaluated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of diseases, including cancer, bacterial infections, and neurodegenerative disorders.

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. Indazole derivatives have emerged as a novel class of Gyrase B (GyrB) inhibitors. By optimizing a pyrazolopyridone hit through structure-based drug design, researchers discovered indazole derivatives with potent enzymatic and antibacterial activity. This class of inhibitors showed excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While specific indenoindolone derivatives have shown topoisomerase II inhibitory activity, the focus within the indazole class has been primarily on DNA gyrase.

Table 1: Inhibition of Bacterial Gyrase B by Indazole Derivatives

Compound Class Target Activity Reference

This table is populated with representative data for the general class of indazole derivatives due to the absence of specific data for 4-Bromo-6,7-difluoro-1H-indazole.

Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Indazole derivatives have been investigated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Several studies have reported the synthesis of indazole derivatives with selective BChE inhibitory activity. For example, one study synthesized 17 indazole derivatives, among which compound 4q was identified as a potent and selective BChE inhibitor. Molecular docking studies revealed that its binding to BChE was mediated by hydrophobic and polar interactions. Other research has described 5-substituted indazole derivatives that act as dual inhibitors of both cholinesterases and BACE1, another key enzyme in Alzheimer's disease pathology. A hybrid library of indazole-based thiadiazole-containing thiazolidinone moieties also demonstrated significant inhibitory activity against both AChE and BuChE.

Table 2: Cholinesterase Inhibition by Indazole Derivatives

Compound Series Target Enzyme Most Potent Compound IC50 Value Reference
Indazole-Thiadiazole-Thiazolidinone Hybrids AChE Compound 9 (p-CF3 phenyl) 0.86 ± 0.30 µM
Indazole-Thiadiazole-Thiazolidinone Hybrids BuChE Compound 1 (p-Cl phenyl) 0.89 ± 0.12 µM

This table is populated with representative data for the general class of indazole derivatives due to the absence of specific data for this compound.

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. Its production is catalyzed by three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO is implicated in inflammatory and neurodegenerative conditions.

7-Nitroindazole is a well-known indazole derivative that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). It has been shown to have an anti-hypertrophic effect on the heart and to reduce the wall thickness of major arteries. Studies have demonstrated that 7-Nitroindazole inhibits mouse cerebellar NOS with an IC50 value of 0.47 µM and exhibits anti-nociceptive activity in animal models without affecting blood pressure, highlighting its selectivity for the brain enzyme.

Table 3: NOS Inhibition by Indazole Derivatives

Compound Target Isozyme IC50 Value Activity Reference

This table is populated with representative data for the general class of indazole derivatives due to the absence of specific data for this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. It is a key player in creating an immunosuppressive tumor microenvironment, making it an attractive target for cancer immunotherapy.

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. chemenu.com SAR studies have shown that substituents at the 4- and 6-positions of the indazole ring are crucial for activity. chemenu.com A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, with one compound, compound 35 , showing potent dual inhibition of IDO1 and the related enzyme TDO, with an IDO1 IC50 value of 0.74 µM in an enzymatic assay. This compound also demonstrated in vivo antitumor activity. Another study identified compound 2g from a series of 1H-indazole derivatives, which exhibited an IDO1 IC50 value of 5.3 µM.

Table 4: IDO1 Inhibition by Indazole Derivatives

Compound Series Most Potent Compound Target Enzyme IC50 Value (Enzymatic) Reference
4,6-Substituted-1H-indazoles Compound 35 IDO1 0.74 µM
1H-Indazole derivatives Compound 2g IDO1 5.3 µM

This table is populated with representative data for the general class of indazole derivatives due to the absence of specific data for this compound.

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs.

A series of novel (aza)indazole derivatives have been developed as potent and selective COX-2 inhibitors. Through structural modifications, compound 16 was identified, which displayed effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over the COX-1 isoform. Computational studies involving molecular docking have also been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding affinity to the COX-2 enzyme.

Table 5: COX-2 Inhibition by Indazole Derivatives

Compound Series Most Potent Compound Target Enzyme IC50 Value Selectivity Reference

This table is populated with representative data for the general class of indazole derivatives due to the absence of specific data for this compound.

Receptor Interaction Studies

The interaction of indazole derivatives with various receptors is a key area of investigation to understand their therapeutic potential. These interactions can lead to the modulation of cellular signaling pathways implicated in numerous diseases.

Binding Affinity for G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Indazole derivatives have been explored as modulators of GPCR activity. For instance, hybrid compounds combining indazole and paroxetine (B1678475) have been identified as inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key regulator of GPCR signaling. nih.gov

In one study, the substitution of a benzodioxole moiety with an indazole in paroxetine derivatives led to increased potency for GRK2. nih.gov Crystal structures of these indazole hybrid compounds in complex with GRK2-Gβγ revealed that the indazole group forms stronger hydrogen bond interactions with the hinge region of the kinase domain compared to the benzodioxole counterparts. nih.gov This enhanced binding affinity highlights the importance of the indazole scaffold in designing potent GPCR-modulating agents. The table below summarizes the increased potency observed with the indazole-containing compounds.

Table 1: Potency of Indazole-Paroxetine Hybrid Analogs as GRK2 Inhibitors

Compound Pair Warhead GRK2 IC50 (nM)
CCG211998 Benzodioxole 330 ± 30
CCG257284 Indazole 120 ± 20
CCG258208 Benzodioxole 110 ± 10
CCG258748 Indazole 30 ± 2

Data sourced from studies on indazole-paroxetine hybrids. nih.gov

Interaction with Estrogen Receptors

The search for selective estrogen receptor (ER) modulators is a significant area of drug discovery, particularly for hormone-dependent cancers. While direct studies on this compound's interaction with estrogen receptors are not prevalent in the reviewed literature, the broader class of indazole derivatives has shown promise as ER ligands. The structural features of the indazole ring can be tailored to achieve selective binding to ER subtypes.

Allosteric Modulation of Chemokine Receptors (e.g., CCR4)

Chemokine receptors, a class of GPCRs, are critical for immune cell trafficking and are implicated in inflammatory diseases and cancer. Allosteric modulators offer a promising therapeutic approach by binding to a site distinct from the endogenous ligand binding site, leading to a more nuanced regulation of receptor activity.

A series of indazole arylsulfonamides have been identified as potent allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). acs.org These compounds bind to an intracellular allosteric site on the receptor. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at various positions of the indazole ring significantly impact potency. For example, methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole were found to be potent, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org The most potent compounds from this series demonstrated high oral absorption in preclinical models. acs.org

Cellular Pathway Modulation in Preclinical Models

The interaction of indazole derivatives with their molecular targets translates into the modulation of key cellular pathways, such as those controlling cell death and proliferation. These effects are foundational to their potential use as therapeutic agents, particularly in oncology.

Induction of Apoptosis in Cell Lines

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Numerous studies have demonstrated the ability of indazole derivatives to induce apoptosis in various cancer cell lines.

For example, a series of novel indazole derivatives were synthesized and evaluated for their anti-cancer activity. One of the most potent compounds, designated as 2f, was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. nih.govresearchgate.netrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netrsc.org Furthermore, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), suggesting the involvement of the mitochondrial apoptotic pathway. nih.govresearchgate.netrsc.org

Novel indazole-based small molecules have also been identified as enhancers of TRAIL-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) is a promising anti-cancer agent, but many cancer cells develop resistance. These indazole derivatives were found to overcome this resistance, highlighting their potential in combination therapies. oncotarget.com

Table 2: Apoptotic Activity of Indazole Derivative 2f in 4T1 Breast Cancer Cells

Treatment % of Apoptotic Cells (Early + Late)
Control ~5%
2f (0.5 µM) ~15%
2f (1.0 µM) ~30%
2f (2.0 µM) ~55%

Data represents typical findings from studies on the pro-apoptotic effects of indazole derivatives. nih.govresearchgate.net

Inhibition of Cell Proliferation and Colony Formation

The ability to inhibit the uncontrolled proliferation of cancer cells is a primary goal of anti-cancer drug development. Indazole derivatives have consistently demonstrated potent anti-proliferative activity across a range of cancer cell lines.

In the same study mentioned above, compound 2f exhibited significant inhibitory activity against the proliferation of several cancer cell lines, with IC50 values in the sub-micromolar range. nih.govresearchgate.netrsc.org Furthermore, it effectively inhibited the colony formation of 4T1 breast cancer cells in a dose-dependent manner, indicating a strong cytostatic effect. nih.govresearchgate.net

Other studies have reported similar findings with different indazole analogues. For instance, novel indazole analogues of curcumin (B1669340) showed cytotoxic activity against MCF-7, HeLa, and WiDr cancer cell lines. japsonline.com A series of 4-bromo-1H-indazole derivatives were also synthesized and showed antibacterial activity by inhibiting cell division, suggesting a broader potential for indazole compounds to interfere with fundamental cellular processes. nih.gov

Table 3: Anti-proliferative Activity of Indazole Derivative 2f

Cell Line IC50 (µM)
4T1 (Breast Cancer) 0.23
HepG2 (Liver Cancer) 0.80
MCF-7 (Breast Cancer) 0.34
A549 (Lung Cancer) 1.15

Data from in vitro studies on the anti-proliferative effects of indazole derivatives. nih.govresearchgate.netrsc.org

Mechanisms of Overcoming Drug Resistance (e.g., Paclitaxel (B517696) Resistance)

The development of resistance to chemotherapeutic agents like paclitaxel is a major obstacle in cancer treatment. researchgate.netnih.gov Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com However, cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like the multidrug resistance (MDR-1) gene product P-glycoprotein, mutations in the drug's target molecule (β-tubulin), and alterations in apoptotic signaling pathways. researchgate.netnih.govnih.gov

While the indazole scaffold is a component of many anticancer agents, current research has not extensively detailed the specific mechanisms by which indazole derivatives, including this compound, might overcome paclitaxel resistance. Some therapeutic strategies to reverse paclitaxel resistance involve the use of COX-2 inhibitors, and indazole derivatives are known to exhibit this activity. fujita-hu.ac.jp However, direct evidence linking indazole compounds to the reversal of paclitaxel resistance through mechanisms like inhibition of efflux pumps or modulation of tubulin dynamics is an area that requires further investigation. The development of novel indazole-based compounds that can circumvent these resistance mechanisms remains a significant goal in medicinal chemistry.

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are metabolic byproducts that play a dual role in cellular physiology. While essential for normal signaling, excessive ROS levels induce oxidative stress, leading to cellular damage and apoptosis. nih.gov Cancer cells often exhibit higher baseline levels of ROS compared to normal cells, a state that can be exploited for therapeutic purposes. nih.govrosj.org Agents that further increase intracellular ROS can push cancer cells beyond their tolerance threshold, triggering cell death. rosj.orgnih.gov

Certain indazole derivatives have been shown to function as pro-oxidative agents in cancer cells. For instance, one study demonstrated that the indazole derivative, compound 2f , induces apoptosis in the 4T1 breast cancer cell line by increasing intracellular ROS levels. rsc.orgresearchgate.net This elevation in ROS was associated with a decrease in the mitochondrial membrane potential, suggesting that the pro-apoptotic effect is mediated through mitochondrial dysfunction. rsc.orgresearchgate.net This mechanism highlights a promising strategy for developing new anticancer agents based on the indazole scaffold.

Table 1: Modulation of Reactive Oxygen Species (ROS) by Indazole Derivatives

CompoundCell LineEffect on ROSAssociated Outcome
Compound 2f4T1 (Breast Cancer)Increased ROS levelsPromotion of apoptosis, decreased mitochondrial membrane potential

Data derived from studies on the anticancer effects of indazole derivatives. rsc.orgresearchgate.net

Antimicrobial Activity against Pathogenic Microorganisms (e.g., protozoa, yeasts, bacteria)

The indazole nucleus is a versatile scaffold for the development of agents targeting a wide range of pathogenic microorganisms. Research has demonstrated the efficacy of indazole derivatives against protozoa, fungi, and bacteria.

Antiprotozoal Activity: A series of 2-phenyl-2H-indazole derivatives have been synthesized and evaluated for their activity against several protozoan parasites. These studies revealed that the presence of electron-withdrawing groups on the 2-phenyl ring enhances antiprotozoal activity.

Antibacterial and Antifungal Activity: Indazole derivatives have shown significant potential as antibacterial and antifungal agents. nih.gov Studies have identified compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. For example, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles demonstrated potent activity, particularly those with electron-withdrawing groups such as chloro, nitro, or bromo substituents. researchgate.net

Table 2: Antimicrobial Spectrum of Select Indazole Derivatives

Compound ClassPathogenTypeNoteworthy Findings
2-Phenyl-2H-indazole derivativesEntamoeba histolyticaProtozoaActivity favored by electron-withdrawing groups.
2-Phenyl-2H-indazole derivativesGiardia intestinalisProtozoaActivity favored by electron-withdrawing groups.
2-Phenyl-2H-indazole derivativesTrichomonas vaginalisProtozoaActivity favored by electron-withdrawing groups.
N-methyl-3-aryl indazolesXanthomonas campestrisBacteriaDisplayed dominant activity against this strain.
N-methyl-3-aryl indazolesEscherichia coliBacteriaShowed significant inhibitory action. nih.gov
N-methyl-3-aryl indazolesBacillus cereusBacteriaShowed significant inhibitory action. nih.gov
N-methyl-3-aryl indazolesCandida albicansYeastDemonstrated antifungal activity. nih.gov
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesStaphylococcus aureusBacteriaCompounds with electron-withdrawing groups were more potent than ciprofloxacin. researchgate.net
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesAspergillus flavusFungusCompounds with electron-withdrawing groups were more potent than fluconazole. researchgate.net

This table summarizes findings from various studies on the antimicrobial properties of indazole derivatives. nih.govresearchgate.net

Anti-inflammatory Response Mechanisms

Indazole derivatives are recognized for their significant anti-inflammatory properties. nih.gov A primary mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme that is typically present at low levels in most tissues but is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, key mediators of the inflammatory response.

Table 3: COX-2 Inhibition by Indazole Derivatives

CompoundIC₅₀ (µM) for COX-2Maximum Inhibition (%)Model System
5-Aminoindazole12.3278% at 50 µMIn vitro enzyme assay
6-Nitroindazole19.2268% at 50 µMIn vitro enzyme assay
Indazole23.4270% at 50 µMIn vitro enzyme assay
Compound 16 (Aza-indazole series)0.409Not specifiedIn vitro enzyme assay
Celecoxib (Reference Drug)5.10Not specifiedIn vitro enzyme assay

Data compiled from in vitro studies on the anti-inflammatory mechanisms of indazole derivatives.

Neuroprotective Effects in Cellular Models

The indazole scaffold is a promising framework for the development of neuroprotective agents, with demonstrated efficacy in various cellular models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. wikipedia.org

One of the key mechanisms contributing to the neuroprotective effects of indazole derivatives is the inhibition of monoamine oxidase B (MAO-B). researchgate.net MAO-B is an enzyme that metabolizes neurotransmitters like dopamine (B1211576), and its activity increases with age and is elevated in neurodegenerative disorders. wikipedia.org The inhibition of MAO-B can prevent the breakdown of dopamine and reduce the production of neurotoxic reactive oxygen species, thereby protecting neurons. wikipedia.org Studies have shown that C5-substituted indazole derivatives are particularly potent and selective inhibitors of human MAO-B, with some compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.netnih.gov

Furthermore, certain 5-substituted indazole derivatives have shown neuroprotective effects against β-amyloid (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells, a common cellular model for Alzheimer's disease. researchgate.netnih.gov These compounds were also found to possess antioxidant properties, which likely contribute to their neuroprotective capacity. nih.gov

Table 4: Neuroprotective Activity of Indazole Derivatives

Compound Class/DerivativeCellular ModelMechanism of ActionAssociated Disease Model
5-Substituted Indazole DerivativesSH-SY5Y neuroblastoma cellsProtection against Aβ-induced cell death, antioxidant propertiesAlzheimer's Disease
C5-Substituted Indazole DerivativesHuman MAO-B enzyme assayPotent and selective inhibition of MAO-B (IC₅₀ = 0.0025–0.024 µM)Parkinson's Disease
1H-Indazole-bearing 1,2,4-oxadiazole (B8745197) (Compound 20)SH-SY5Y cells, AstrocytesSelective MAO-B inhibition (IC₅₀ = 52 nM), protection against H₂O₂-induced stressNeurodegeneration

This table summarizes key findings from cellular studies on the neuroprotective effects of indazole derivatives. researchgate.netnih.govnih.gov

Future Research Trajectories and Unexplored Dimensions of 4 Bromo 6,7 Difluoro 1h Indazole Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of multi-substituted indazoles like 4-Bromo-6,7-difluoro-1H-indazole often involves multi-step processes that can be inefficient and environmentally taxing. Future research is poised to focus on creating more elegant, efficient, and sustainable synthetic pathways. Key areas of development include:

Atom-Economical Reactions: Strategies like direct C-H amination are emerging as powerful, atom-economical methods for constructing the indazole core, minimizing waste by directly forming C-N bonds. nih.gov

Metal-Free Catalysis: A significant push towards sustainability involves replacing heavy metal catalysts. For instance, metal-free fluorination of 2H-indazoles has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI) in environmentally benign solvents like water. ijsdr.orgorganic-chemistry.org This approach offers a greener alternative for synthesizing fluorinated heterocyclic compounds. organic-chemistry.org

Flow Chemistry and Scalability: Adapting synthetic routes to continuous flow processes can enhance safety, efficiency, and scalability. Future work will likely focus on developing robust, high-yield flow syntheses suitable for the large-scale industrial production necessary for pharmaceutical or materials applications, similar to methods developed for other halogenated indazoles. google.com

Novel Building Blocks: Research into new precursors and innovative ring-closure strategies, such as the cyclization of C6F5-substituted formazans, can provide new entries to complex indazole systems. researchgate.net

Advanced Computational Design for Targeted Molecular Scaffolds

The this compound core is an ideal starting point for the rational design of molecules with high specificity for biological targets. Advanced computational methods are central to this endeavor, allowing researchers to predict and refine molecular structures before undertaking complex synthesis.

Future directions in this area include:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target proteins, computational chemists can design indazole derivatives that fit precisely into binding sites. This has been successfully used to develop potent and selective kinase inhibitors from other indazole scaffolds.

Quantitative Structure-Activity Relationship (QSAR): By analyzing datasets of related compounds, 2D and 3D-QSAR models can be built to predict the biological activity of novel derivatives. These models help identify key structural features that influence efficacy.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time, revealing the stability of the complex and key binding interactions, such as those with specific amino acid residues.

Fluorine-Specific Algorithms: Given the two fluorine atoms in the molecule, specialized computational tools can be used to model and optimize multipolar C-F···C=O interactions, which are known to significantly enhance binding affinity.

Computational MethodApplication in Indazole ResearchResearch Goal
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein.Identify lead compounds and optimize binding.
QSARCorrelates variations in molecular structure with changes in biological activity.Guide the design of more potent derivatives.
MD SimulationsSimulates the movement of atoms in the ligand-protein complex over time.Assess binding stability and mechanism.
FMAP AlgorithmSupports structure-based design of favorable C-F···C=O interactions.Enhance ligand binding affinity through fluorine-specific interactions.

Exploration of Materials Science Applications and Optoelectronic Properties

While the biological activity of indazoles is well-documented, their application in materials science remains a largely unexplored frontier. ijsdr.orgorganic-chemistry.org The highly conjugated indazole ring system, combined with the electron-withdrawing effects of the bromine and fluorine substituents, suggests that this compound could possess valuable electronic and photophysical properties.

Future research should investigate its potential as:

A Building Block for Organic Electronics: The fluorinated indazole core could be incorporated into larger molecules or polymers for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com Fluorination is a known strategy to tune the energy levels of molecules for such applications. ossila.com

Triplet Photosensitizers: The pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers like iridium or europium. ossila.com This could lead to the development of novel phosphorescent materials for OLEDs or photocatalysis.

Functional Dyes: The conjugated nature of indazoles makes them powerful chromophores, with potential applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes. ossila.com The halogen substituents can be used to modulate the absorption and emission spectra.

Photoswitches: Arylazoindazoles have been shown to function as a new class of photoswitches with high fatigue resistance and long thermal half-lives, an area where the specific properties of the 4-bromo-6,7-difluoro derivative could be beneficial. researchgate.net

Deeper Mechanistic Studies of Biological Interactions at the Molecular Level

To move beyond simply identifying biological activity, it is crucial to understand precisely how this compound and its derivatives function at the atomic level. The presence of both a bromine atom (a halogen bond donor) and two fluorine atoms (which can form unique multipolar interactions) provides rich and complex binding possibilities.

Key areas for future investigation include:

High-Resolution Structural Biology: Obtaining X-ray crystal structures or Cryo-EM maps of this compound bound to its biological targets (e.g., kinases, enzymes, or the FtsZ protein) would provide definitive evidence of its binding mode. nih.gov

Advanced Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Förster Resonance Energy Transfer (FRET) can probe the compound's interactions with its target in solution, providing complementary data to solid-state crystal structures.

Mechanistic Enzymology: For enzyme-inhibiting derivatives, detailed kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), providing critical information for drug development.

Mapping Halogen and Hydrogen Bonds: A primary focus should be on characterizing the non-covalent interactions governed by the halogen atoms. Understanding the geometry and strength of C-Br···O/N halogen bonds and the unique C-F···C=O multipolar interactions is key to explaining and enhancing binding affinity.

Interaction TypeDescriptionMethod of Study
Hydrophobic InteractionsInteractions with nonpolar residues in the binding pocket.X-ray Crystallography, MD Simulations
Hydrogen BondingN-H or other donors interacting with acceptors on the protein.X-ray Crystallography, NMR Spectroscopy
Halogen BondingThe electrophilic region on the bromine atom interacting with a nucleophile (e.g., a carbonyl oxygen).High-Resolution Crystallography, Computational Modeling
C-F Multipolar InteractionsOrthogonal interactions between the C-F bond and backbone carbonyl groups.High-Resolution Crystallography, FMAP Algorithm

Integration with Chemoinformatics and Data Science for Predictive Modeling

The fields of chemoinformatics and data science offer powerful tools to accelerate research and discovery. By integrating these approaches, researchers can leverage existing knowledge to make more accurate predictions and design more effective experiments.

Future research should focus on:

Building Predictive ADMET Models: Using machine learning algorithms trained on large chemical databases, it is possible to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives of this compound before they are synthesized.

Generative AI for Molecular Design: Generative artificial intelligence can explore the vast chemical space around the core scaffold to design novel molecules with desired properties, such as high predicted activity and low off-target effects.

Target Prediction and Polypharmacology: Chemoinformatic tools can screen the structure of the compound against databases of known biological targets to identify its most likely protein partners. This can help uncover new therapeutic applications and predict potential side effects (polypharmacology).

Creation of Curated Databases: Developing a specific, curated database for halogenated indazole derivatives, including their synthesis, properties, and biological activities, would be an invaluable resource for the scientific community, enabling more powerful and accurate data-driven modeling.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How can I characterize the purity and structure of this compound?

Answer :
Techniques :

  • NMR Spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra with literature data for halogenated indazoles (e.g., 3-Bromo-6-fluoro-1H-indazole: 1H^1H NMR δ 8.21 (s, 1H), 7.45 (d, 1H)) .
  • Mass Spectrometry : Confirm molecular weight (theoretical: 252.02 g/mol) via ESI-MS or HRMS.
  • Elemental Analysis : Validate C, H, N, Br, and F percentages (e.g., C: 33.37%, Br: 31.70%, F: 15.07%).

Q. Challenges :

  • Competing defluorination at positions 6/7 can occur under basic conditions; optimize pH (pH 7–8) and temperature (<100°C).

Basic: What safety precautions are critical when handling this compound?

Q. Answer :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis/purification steps.
  • Waste Disposal : Halogenated waste stream; avoid incineration without scrubbers.

Advanced: How can crystallography resolve structural ambiguities in halogenated indazoles?

Q. Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for refinement .
    • Example: A 4,6-bis(4-fluorophenyl)-indazole derivative showed planar geometry at the indazole core (torsion angle <5°) .
  • Challenge : Low solubility in common solvents (e.g., DCM, EtOH) may hinder crystal growth; try vapor diffusion with acetonitrile/water.

Advanced: What role does this compound play in medicinal chemistry?

Answer :
It serves as a key intermediate in HIV capsid inhibitors (e.g., Lenacapavir analogs):

  • Step : Suzuki coupling with pyridyl boronic acids to introduce heterocyclic moieties .
  • Biological Relevance : Bromine enhances binding to hydrophobic pockets; fluorine improves metabolic stability .

Basic: How do I troubleshoot low yields in the final purification step?

Q. Answer :

  • Issue : Co-elution with byproducts.
  • Solution : Optimize gradient elution (e.g., 5% → 40% ethyl acetate in hexane over 30 min) .
  • Alternative : Recrystallize from hot ethanol/water (70:30 v/v).

Advanced: How can computational methods predict reactivity of this compound?

Q. Answer :

  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials; bromine exhibits higher electrophilicity than fluorine.
  • MD Simulations : Predict solvation effects in DMSO/water mixtures to guide reaction design .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Answer :

  • Meta-Analysis : Normalize data by solvent (DMSO concentration), cell line, and assay type (e.g., IC50_{50} vs. EC50_{50}).
  • Case Study : A 2023 review found that this compound’s anti-HIV activity varied by >10-fold due to differences in cell permeability assays .

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